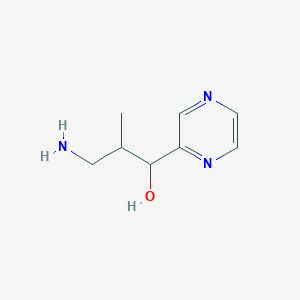

3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol

Description

3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol is an amino alcohol derivative featuring a pyrazine heterocycle, a methyl substituent at the 2-position of the propanol backbone, and an amino group at the 3-position.

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

3-amino-2-methyl-1-pyrazin-2-ylpropan-1-ol |

InChI |

InChI=1S/C8H13N3O/c1-6(4-9)8(12)7-5-10-2-3-11-7/h2-3,5-6,8,12H,4,9H2,1H3 |

InChI Key |

TWPSBYDDDMSWCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C1=NC=CN=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-(pyrazin-2-yl)propan-1-one with ammonia or an amine source under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Another approach involves the nucleophilic addition of a pyrazine derivative to an epoxide, followed by reduction of the resulting intermediate. This method may require specific reaction conditions, such as the use of a strong base like sodium hydride and a suitable solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of starting materials, catalysts, and solvents is critical to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield amines or alcohols, depending on the specific reaction conditions and reducing agents used.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Industrial Applications: It is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share key structural motifs with 3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol, differing primarily in heterocyclic systems, substituent positions, or functional groups:

Physical and Spectral Properties

- Boiling Points: Branching (e.g., methyl groups) reduces boiling points compared to linear analogs. For instance, propan-1-ol (branched) has a lower boiling point than butan-1-ol (linear) . The methyl group in the target compound may similarly lower its boiling point relative to non-methylated analogs.

- IR Spectroscopy : The fingerprint region (500–1500 cm⁻¹) distinguishes structural isomers. For example, propan-1-ol and propan-2-ol exhibit distinct IR patterns despite identical functional groups . The pyrazine ring in the target compound would introduce unique C=N and N-H stretching vibrations absent in pyridine or pyrazole analogs.

Biological Activity

3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol, a compound characterized by its unique pyrazine moiety and amino group, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula of this compound is C8H11N3O. The compound can be synthesized through various organic reactions involving pyrazine derivatives and amino alcohols. Its structure features an amino group that can engage in hydrogen bonding and a pyrazine ring that allows for π-π interactions, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it may be effective against resistant strains, making it a candidate for further development as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Mycobacterium tuberculosis | 128 |

Anticancer Activity

In addition to antimicrobial effects, this compound has been evaluated for its anticancer potential . Preliminary studies have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : Its interactions with cellular receptors can alter signaling cascades, leading to reduced cell viability in cancerous tissues.

- Hydrogen Bonding : The amino group facilitates hydrogen bonding with biological macromolecules, enhancing binding affinity to target sites.

Study 1: Antimicrobial Efficacy

A study conducted by researchers assessed the antimicrobial efficacy of this compound against clinical isolates of Mycobacterium tuberculosis. The compound displayed significant activity with an MIC comparable to standard antitubercular drugs, indicating its potential as an alternative treatment option.

Study 2: Anticancer Properties

In a separate investigation, the compound was tested on several cancer cell lines, including breast and lung cancer models. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for inducing apoptosis. Further analysis revealed alterations in apoptotic markers such as caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.